

Application Notes and Protocols for Cbz-N-PEG10-acid in Peptide Synthesis

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Compound of Interest

Compound Name: Cbz-N-PEG10-acid

Cat. No.: B15620649

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Introduction

Cbz-N-PEG10-acid is a hydrophilic linker used in peptide synthesis to introduce a polyethylene glycol (PEG) chain with a defined length. This modification, known as PEGylation, can enhance the therapeutic properties of peptides by increasing their solubility, extending their in vivo half-life, and reducing their immunogenicity. The Cbz (carboxybenzyl) protecting group on the terminal amine of the PEG linker allows for its selective deprotection after it has been coupled to a peptide, enabling further modification at this site if required.

These application notes provide a comprehensive protocol for the use of **Cbz-N-PEG10-acid** in the N-terminal modification of peptides via solid-phase peptide synthesis (SPPS).

Chemical Properties

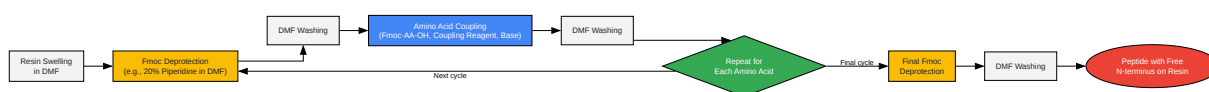
Cbz-N-PEG10-acid possesses a terminal carboxylic acid and a Cbz-protected amine, separated by a 10-unit PEG spacer. The carboxylic acid can be activated to form a stable amide bond with the free N-terminal amine of a peptide chain. The Cbz group is stable to the basic conditions used for Fmoc deprotection in SPPS but can be removed under specific hydrogenolysis or acidic conditions.^[1]

Experimental Protocols

This section details the protocol for the N-terminal PEGylation of a peptide on a solid support using **Cbz-N-PEG10-acid**, followed by Cbz deprotection and peptide cleavage/deprotection.

Solid-Phase Peptide Synthesis (SPPS)

The peptide sequence is first assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc/tBu solid-phase peptide synthesis protocols. A generalized workflow for SPPS is outlined below.



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Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

N-Terminal PEGylation with Cbz-N-PEG10-acid

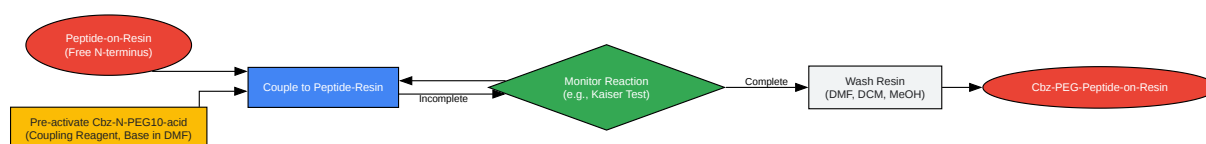
This protocol describes the coupling of **Cbz-N-PEG10-acid** to the free N-terminus of the resin-bound peptide.

Materials:

- Peptide-on-resin with a free N-terminus
- **Cbz-N-PEG10-acid**
- Coupling reagent (e.g., HATU, HBTU, or BOP)
- Base (e.g., DIPEA or NMM)
- Anhydrous DMF

Procedure:

- Pre-activation of **Cbz-N-PEG10-acid**:
 - In a separate vial, dissolve **Cbz-N-PEG10-acid** (1.5-3.0 eq) and the coupling reagent (e.g., HATU, 1.45-2.9 eq) in anhydrous DMF.
 - Add the base (e.g., DIPEA, 3.0-6.0 eq) to the solution.
 - Allow the mixture to pre-activate for 5-10 minutes at room temperature.
- Coupling to the Peptide-Resin:
 - Add the pre-activated **Cbz-N-PEG10-acid** solution to the peptide-resin.
 - Agitate the reaction mixture at room temperature for 2-4 hours.
 - Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines.
- Washing:
 - After the coupling is complete, drain the reaction solution.
 - Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally MeOH (2-3 times).
 - Dry the resin under vacuum.



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Caption: N-Terminal PEGylation Workflow.

Cbz-Group Deprotection (Optional)

If the N-terminal amine of the PEG chain needs to be deprotected for further modification, one of the following methods can be used.

Method A: Catalytic Transfer Hydrogenation

Materials:

- Cbz-PEG-Peptide-on-resin
- Palladium on carbon (Pd/C, 10 wt. %)
- Hydrogen donor (e.g., ammonium formate or cyclohexene)
- Solvent (e.g., MeOH or THF)

Procedure:

- Suspend the Cbz-PEG-Peptide-on-resin in the chosen solvent.
- Add Pd/C (catalytic amount) and the hydrogen donor (e.g., ammonium formate, 5-10 eq).
- Stir the mixture at room temperature for 4-16 hours.
- Monitor the reaction by HPLC-MS analysis of a small cleaved sample.
- Filter off the catalyst and wash the resin with the solvent.

Method B: Acidic Cleavage

Note: This method may also cleave acid-labile side-chain protecting groups and should be used with caution.

Materials:

- Cbz-PEG-Peptide-on-resin
- HBr in acetic acid (33% w/v) or TFA

Procedure:

- Treat the resin with HBr in acetic acid or neat TFA for 1-2 hours at room temperature.
- Monitor the reaction by HPLC-MS of a small sample.
- Wash the resin thoroughly with the appropriate solvents.

Peptide Cleavage from Resin and Final Deprotection

Materials:

- PEGylated-Peptide-on-resin
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Cold diethyl ether

Procedure:

- Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the described protocols. Note that optimal conditions may vary depending on the peptide sequence.

Table 1: Reagent Stoichiometry for N-Terminal PEGylation

Reagent	Molar Equivalents (relative to peptide-resin)
Cbz-N-PEG10-acid	1.5 - 3.0
Coupling Reagent (e.g., HATU)	1.45 - 2.9
Base (e.g., DIPEA)	3.0 - 6.0

Table 2: Reaction Parameters

Step	Parameter	Typical Value
N-Terminal PEGylation	Reaction Time	2 - 4 hours
Temperature	Room Temperature	
Cbz Deprotection (Hydrogenolysis)	Reaction Time	4 - 16 hours
Temperature	Room Temperature	
Cleavage from Resin	Reaction Time	2 - 4 hours
Temperature	Room Temperature	

Purification and Characterization

The crude PEGylated peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Protocol:

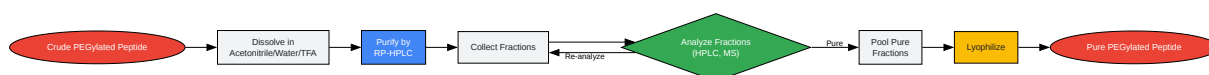
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
- Inject the solution onto a C18 RP-HPLC column.
- Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

- Collect fractions and analyze them by analytical HPLC and mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final product.

Characterization:

The identity and purity of the final PEGylated peptide should be confirmed by:

- Analytical RP-HPLC: To assess purity.
- Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the PEGylated peptide.[2][3]



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Caption: Purification and Characterization Workflow.

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